Didehydro-Cortistatin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

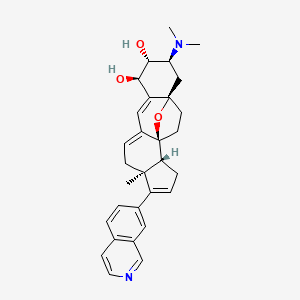

Didehydro-Cortistatin A, also known as this compound, is a useful research compound. Its molecular formula is C30H34N2O3 and its molecular weight is 470.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Transcription Inhibition

Mechanism of Action

Didehydro-Cortistatin A functions primarily as an inhibitor of the HIV-1 transactivator protein, Tat. Tat plays a crucial role in the transcriptional activation of the HIV genome, and its inhibition is essential for controlling viral replication and persistence. DCA binds specifically to the basic domain of Tat, preventing its interaction with the transactivation response element (TAR) RNA, which is necessary for amplifying viral mRNA expression.

Key Findings

- Inhibition Concentration : dCA exhibits potent inhibitory effects at nanomolar concentrations (EC50 ~ 1 nM) .

- Long-term Effects : Studies show that treatment with dCA can lead to a significant reduction in viral mRNA levels and particle production, with effects lasting even after treatment cessation .

Epigenetic Modifications

This compound influences the epigenetic landscape of HIV-infected cells. It promotes changes in DNA methylation and histone modifications that contribute to establishing a state of persistent latency, referred to as "deep-latency." This state is characterized by:

- Increased Nucleosome Stability : dCA treatment leads to enhanced nucleosome occupancy at the HIV promoter, inhibiting RNA polymerase II recruitment .

- Reduced Reactivation Potential : In experiments involving latency-reversing agents, dCA significantly inhibited viral reactivation compared to antiretroviral therapy alone .

Neuroinflammation and Neurocognitive Disorders

This compound also shows promise in addressing neuroinflammation associated with HIV-1 infection. The Tat protein has been implicated in HIV-associated neurocognitive disorders (HAND).

Research Insights

- Neuroprotective Effects : dCA crosses the blood-brain barrier and inhibits Tat-mediated neuroinflammatory signaling pathways by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α .

- Cocaine Reward Modulation : In animal models, dCA has been shown to reverse cocaine-mediated reward potentiation linked to Tat expression, suggesting potential applications in treating substance abuse disorders among HIV-infected individuals .

Case Studies and Experimental Models

Properties

Molecular Formula |

C30H34N2O3 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1S,2R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-4,8,10-triene-12,13-diol |

InChI |

InChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1 |

InChI Key |

HSNLDXFFYGOHED-WMHCEBKNSA-N |

Isomeric SMILES |

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Canonical SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Synonyms |

didehydro-cortistatin A didehydrocortistatin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.